molecular formula C12H17NO2 B118498 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) CAS No. 151131-78-1

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)

Cat. No. B118498
M. Wt: 207.27 g/mol
InChI Key: PGIUISABVUEHNI-SPPFVYQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI), also known as Cyclononoxazol, is a cyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.

Mechanism Of Action

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which can have various effects on neuronal signaling and plasticity. The exact mechanism of action of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is still being studied, but it is thought to involve changes in calcium signaling and gene expression.

Biochemical And Physiological Effects

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been shown to have various biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats, which suggests that it may have potential therapeutic applications for neurological disorders. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol in these contexts. Another area of interest is the development of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol analogs with improved solubility and receptor selectivity. These analogs may have even greater potential for scientific research and therapeutic applications.

Synthesis Methods

The synthesis of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol involves the reaction of 2-amino-5-nitrothiazole with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. This synthesis method has been optimized to produce high yields of pure 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol.

Scientific Research Applications

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

CAS RN

151131-78-1

Product Name

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one

InChI

InChI=1S/C12H17NO2/c14-11-13-10-4-7-1-8-3-9(2-7)6-12(10,5-8)15-11/h7-10H,1-6H2,(H,13,14)/t7?,8?,9?,10-,12?/m0/s1

InChI Key

PGIUISABVUEHNI-SPPFVYQKSA-N

Isomeric SMILES

C1[C@H]2C3(CC4CC1CC(C4)C3)OC(=O)N2

SMILES

C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4

Canonical SMILES

C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4

synonyms

5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)

Origin of Product

United States

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